Cas no 2229098-00-2 (1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(1-Benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane-substituted benzofuran derivative with notable structural and functional properties. Its rigid cyclopropane ring enhances stability, while the benzofuran moiety contributes to its potential as an intermediate in pharmaceutical and agrochemical synthesis. The carboxylic acid group allows for further derivatization, making it a versatile building block in organic chemistry. This compound may exhibit applications in medicinal chemistry due to its unique scaffold, which could influence biological activity. Its well-defined structure and synthetic accessibility make it a valuable candidate for research in drug discovery and material science.
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2229098-00-2 structure
商品名:1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS番号:2229098-00-2
MF:C14H14O3
メガワット:230.259164333344
CID:6259450
PubChem ID:165843192

1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • EN300-1739514
    • 2229098-00-2
    • インチ: 1S/C14H14O3/c1-13(2)8-14(13,12(15)16)10-3-4-11-9(7-10)5-6-17-11/h3-7H,8H2,1-2H3,(H,15,16)
    • InChIKey: YNMNSLGQRHRSKB-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(C2C=CC3=C(C=CO3)C=2)CC1(C)C)=O

計算された属性

  • せいみつぶんしりょう: 230.094294304g/mol
  • どういたいしつりょう: 230.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 349
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1739514-0.25g
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229098-00-2
0.25g
$1078.0 2023-09-20
Enamine
EN300-1739514-0.5g
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229098-00-2
0.5g
$1124.0 2023-09-20
Enamine
EN300-1739514-0.1g
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229098-00-2
0.1g
$1031.0 2023-09-20
Enamine
EN300-1739514-1.0g
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229098-00-2
1g
$1172.0 2023-06-03
Enamine
EN300-1739514-1g
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229098-00-2
1g
$1172.0 2023-09-20
Enamine
EN300-1739514-10.0g
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229098-00-2
10g
$5037.0 2023-06-03
Enamine
EN300-1739514-2.5g
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229098-00-2
2.5g
$2295.0 2023-09-20
Enamine
EN300-1739514-10g
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229098-00-2
10g
$5037.0 2023-09-20
Enamine
EN300-1739514-0.05g
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229098-00-2
0.05g
$983.0 2023-09-20
Enamine
EN300-1739514-5.0g
1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229098-00-2
5g
$3396.0 2023-06-03

1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報

Introduction to 1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229098-00-2)

1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid, identified by the CAS number 2229098-00-2, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a benzofuran moiety linked to a dimethylcyclopropane core, presents a unique scaffold that has been explored for its potential biological activities and synthetic utility. The benzofuran ring is a well-known pharmacophore, often found in natural products and bioactive molecules, while the cyclopropane moiety introduces rigidity and can influence electronic properties, making this compound a promising candidate for further investigation.

The synthesis of 1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid involves sophisticated organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of the benzofuran unit typically requires careful consideration of functional group interconversions and protecting group strategies to ensure regioselectivity. The subsequent installation of the dimethylcyclopropane group often employs ring-closing metathesis or other cyclopropanation techniques, which are critical for achieving the desired three-membered ring structure. These synthetic steps underscore the compound's complexity and the expertise required to produce it in high yield and purity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid with greater accuracy. Molecular docking studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the benzofuran ring suggests potential interactions with serine proteases, while the rigid dimethylcyclopropane core could stabilize binding interactions through steric effects. These predictions have guided experimental efforts to explore its pharmacological profile.

In vitro studies have begun to unravel the potential therapeutic applications of 1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid. Initial assays have shown promising results in models of inflammation and pain management, where the compound exhibits modulatory effects on key signaling pathways. The benzofuran moiety appears to play a crucial role in these interactions, possibly by mimicking natural ligands or by inhibiting enzymes that contribute to inflammation. Additionally, the cyclopropane group may enhance membrane permeability or alter receptor conformation, further influencing its biological effects.

The structural features of 1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid also make it an attractive scaffold for drug discovery. Its rigid core provides stability, while the benzofuran unit offers versatility for further derivatization. Researchers are exploring modifications to both moieties to optimize potency and selectivity. For instance, introducing fluorine atoms into the benzofuran ring has been shown to enhance metabolic stability and binding affinity in related compounds. Similarly, variations in the cyclopropane substituents could fine-tune pharmacokinetic properties.

One particularly intriguing aspect of this compound is its potential role in developing next-generation therapeutics. The combination of a bioactive heterocycle with a constrained cyclic structure offers a unique platform for innovation. By leveraging computational tools and high-throughput screening techniques, scientists are identifying derivatives with enhanced efficacy and reduced side effects. These efforts align with broader trends in medicinal chemistry aimed at creating more targeted and effective treatments for complex diseases.

The synthesis and characterization of 1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid also contribute to our understanding of fundamental chemical principles. The reaction pathways used to construct this molecule provide insights into catalytic mechanisms and stereocontrol, which are essential for developing new synthetic strategies. As research progresses, these insights may be applied to other areas of organic chemistry, fostering innovation across multiple disciplines.

Future directions for studying CAS No. 2229098-00-2 include exploring its behavior in vivo and assessing its safety profile in preclinical models. By evaluating its pharmacokinetics and toxicology, researchers can determine whether it has the potential to progress into clinical trials. Additionally, investigating its mechanism of action will provide a deeper understanding of how it interacts with biological systems and why it exhibits specific activities. These studies will be crucial for translating laboratory findings into tangible therapeutic benefits.

In conclusion,1-(1-benzofuran-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure combines bioactive moieties that have been extensively studied but rarely combined in this way. As scientists continue to explore its properties and develop new derivatives,this molecule is poised to make meaningful contributions to drug discovery and medical science.

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